The Cellular Target of BRD6989: A Technical Guide
The Cellular Target of BRD6989: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular target of BRD6989, a small molecule identified for its ability to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This document outlines the primary molecular targets, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Primary Cellular Targets: CDK8 and CDK19
Mechanism-of-action studies have identified the Mediator-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and its paralog Cyclin-Dependent Kinase 19 (CDK19), as the primary cellular targets of BRD6989.[1][2][3][4] BRD6989 functions as a selective inhibitor of these kinases.[2] The inhibition of CDK8 and, to a lesser extent, CDK19 by BRD6989 leads to the upregulation of IL-10 in activated myeloid cells, such as dendritic cells.[1][3][4] The potency of BRD6989 in upregulating IL-10 has been shown to correlate with its binding affinity to CDK8.[1][5]
Secondary targets, including phosphatidylinositol-4,5-bisphosphate 3-kinase C2A (PI3KC2A) and PI3KCG, have been identified in kinase profiling experiments; however, further studies suggest that inhibition of these kinases does not contribute to the observed IL-10 potentiation by BRD6989.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the binding affinity and inhibitory activity of BRD6989 against its primary targets.
| Target | Assay Type | Value | Reference |
| Cyclin C-CDK8 | Binding Assay (IC50) | ~200 nM | [1][5] |
| Cyclin C-CDK8 | Kinase Activity Assay (IC50) | ~0.5 µM | [1][5] |
| Cyclin C-CDK19 | Kinase Activity Assay (IC50) | >30 µM | [1][5] |
Table 1: Binding Affinity and Inhibitory Concentration of BRD6989.
Mechanism of Action
BRD6989 exerts its effect on IL-10 production through the inhibition of the kinase activity of the Cyclin C-CDK8/19 complex. This inhibition sets off a signaling cascade that ultimately enhances the activity of the transcription factor Activator Protein-1 (AP-1), a key regulator of IL-10 gene expression.[1][3][4] This process is dependent on an intact Cyclin C-CDK8 complex.[1][3][4]
A key downstream effect of CDK8 inhibition by BRD6989 is the reduced phosphorylation of a negative regulatory site on c-Jun, a component of the AP-1 transcription factor.[3][4] Additionally, BRD6989 has been shown to suppress the IFNγ-induced phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727, a known CDK8-regulated site, without affecting the JAK-mediated phosphorylation of tyrosine 701.[1][5]
Experimental Protocols
The identification and characterization of CDK8 and CDK19 as the cellular targets of BRD6989 were accomplished through a series of key experiments. The methodologies for these are detailed below.
Kinase Profiling Assays
Objective: To identify the kinase targets of BRD6989 from a large panel of kinases.
Methodology:
-
A broad panel of 414 kinases was screened for binding or inhibition by BRD6989 at a concentration of 1 µM.[1]
-
Multiple assay formats were employed, including:
-
LanthaScreen™ Eu Kinase Binding Assay (Invitrogen): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.
-
Adapta® Universal Kinase Assay (Invitrogen): This TR-FRET assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Z'-LYTE® Kinase Assay (Invitrogen): This assay measures kinase activity by assessing the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate to proteolytic cleavage.
-
-
An orthogonal screen was performed using the KINOMEscan™ active site-directed competitive binding assay (DiscoverX) with BRD6989 at a 10 µM concentration against a panel of 395 unique kinases.[1] This assay measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.
Cyclin C–CDK8 Binding Assay
Objective: To confirm and quantify the binding of BRD6989 and its analogs to the human Cyclin C-CDK8 complex.
Methodology:
-
A LanthaScreen™ Eu Kinase Binding Assay (Life Technologies) was utilized.[1]
-
The assay measures the displacement of a dye-labeled probe from the protein kinase domain of CDK8 by BRD6989.
-
The results are expressed as the percent displacement of the probe.[1]
CDK8 and CDK19 Kinase Activity Assays
Objective: To quantify the inhibitory effect of BRD6989 on the kinase activity of CDK8 and CDK19.
Methodology:
-
A radiometric filter-binding assay (ProQinase) was used to measure kinase activity.[1]
-
Purified recombinant Cyclin C-CDK8 or Cyclin C-CDK19 complexes were incubated with a dilution series of BRD6989.
-
The transfer of the gamma-phosphate from [γ-³²P]ATP to the recombinant RBER-IRStide substrate was quantified.
-
Changes in kinase activity were measured relative to a DMSO control.[1]
Cellular Thermal Shift Assay (CETSA) - A General Protocol
While not explicitly detailed for BRD6989 in the provided context, CETSA is a powerful method to confirm target engagement within a cellular environment.
Objective: To verify that a drug binds to its target protein in intact cells by observing ligand-induced thermal stabilization of the target.
General Methodology:
-
Compound Treatment: Cells are treated with the compound of interest (e.g., BRD6989) or a vehicle control (e.g., DMSO).[6][7]
-
Heating: The treated cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at elevated temperatures, while ligand-bound proteins will be more stable and remain in solution.[6][7]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated, denatured proteins by centrifugation.[6][7]
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays.[6][7] An increase in the amount of soluble target protein in the drug-treated samples compared to the control at a given temperature indicates target engagement.
References
- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]
- 4. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
